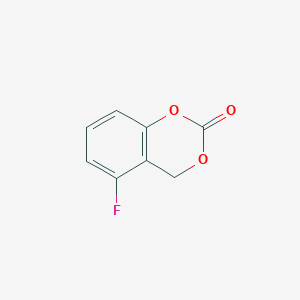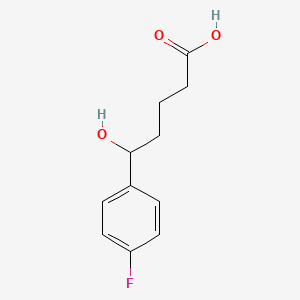
3,4,5-Trihydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of three hydroxyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexane derivatives. One common method includes the catalytic hydrogenation of aromatic precursors followed by selective hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available cyclohexane derivatives. The process includes catalytic hydrogenation, hydroxylation, and purification steps to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of 3,4,5-trihydroxycyclohexanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The carboxylic acid group can interact with proteins and other biomolecules, modulating their function.
Comparación Con Compuestos Similares
- 3,4-Dihydroxycyclohexane-1-carboxylic acid
- 3,5-Dihydroxycyclohexane-1-carboxylic acid
- 4,5-Dihydroxycyclohexane-1-carboxylic acid
Comparison: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhances its reactivity and potential applications. In contrast, similar compounds with fewer hydroxyl groups may exhibit different chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C7H12O5 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12) |
Clave InChI |
SOWVWGZSLABJMC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C(C1O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)

![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)

![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)


![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)


![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

